1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate
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Overview
Description
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with two phenyl groups and a 4-chlorobenzoate moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate typically involves the reaction of 1,3-diphenyl-1H-pyrazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization techniques .
Chemical Reactions Analysis
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoate moiety, using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the ester bond, yielding 1,3-diphenyl-1H-pyrazole and 4-chlorobenzoic acid
Scientific Research Applications
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development.
Medicine: Its derivatives have shown promise in the development of new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the synthesis of materials with specific properties, such as dyes and polymers .
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity is believed to be due to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The compound may also induce apoptosis in cancer cells by activating certain signaling pathways .
Comparison with Similar Compounds
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate can be compared with other similar compounds, such as:
1,3-Diphenyl-1H-pyrazole: Lacks the 4-chlorobenzoate moiety and has different chemical and biological properties.
4-Chlorobenzoic acid: Lacks the pyrazole ring and has different reactivity and applications.
1,3-Diphenyl-1H-pyrazol-4-yl methylene derivatives: These compounds have different substituents on the pyrazole ring, leading to variations in their chemical behavior and biological activity .
Properties
CAS No. |
879896-84-1 |
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Molecular Formula |
C22H15ClN2O2 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
(2,5-diphenylpyrazol-3-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-13-11-17(12-14-18)22(26)27-21-15-20(16-7-3-1-4-8-16)24-25(21)19-9-5-2-6-10-19/h1-15H |
InChI Key |
KHHKMIAQVGBRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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